1-(3-Chlorophenyl)-4-(2-propynyl)piperazine
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Overview
Description
1-(3-Chlorophenyl)-4-(2-propynyl)piperazine is an organic compound that belongs to the class of piperazines This compound is characterized by the presence of a chlorophenyl group attached to the piperazine ring, along with a propynyl group
Preparation Methods
The synthesis of 1-(3-Chlorophenyl)-4-(2-propynyl)piperazine typically involves the following steps:
Starting Materials: The synthesis begins with 3-chlorophenylamine and propargyl bromide.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF).
Procedure: The 3-chlorophenylamine is reacted with propargyl bromide to form the intermediate compound, which is then cyclized with piperazine under reflux conditions to yield the final product.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
1-(3-Chlorophenyl)-4-(2-propynyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the propynyl group to a propyl group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, forming substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon.
Scientific Research Applications
1-(3-Chlorophenyl)-4-(2-propynyl)piperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(3-Chlorophenyl)-4-(2-propynyl)piperazine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to influence cellular processes such as signal transduction and gene expression.
Comparison with Similar Compounds
1-(3-Chlorophenyl)-4-(2-propynyl)piperazine can be compared with other piperazine derivatives, such as:
1-(3-Chlorophenyl)piperazine: Lacks the propynyl group, resulting in different chemical and biological properties.
1-(3-Methylphenyl)-4-(2-propynyl)piperazine:
1-(3-Fluorophenyl)-4-(2-propynyl)piperazine: The fluorine atom provides different electronic effects compared to chlorine, affecting its chemical behavior.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(3-chlorophenyl)-4-prop-2-ynylpiperazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2/c1-2-6-15-7-9-16(10-8-15)13-5-3-4-12(14)11-13/h1,3-5,11H,6-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHBIXLFPUKVRDL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCN(CC1)C2=CC(=CC=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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